Josamycin propionate

Pharmacokinetics Tissue Distribution Macrolide Antibiotics

Select Josamycin propionate (CAS 31674-19-8) for your pediatric formulation or respiratory macrolide research. Its tasteless profile uniquely eliminates the bitter taste of josamycin base, enabling the development of oral suspensions with high patient acceptance. The propionate ester demonstrates a distinct pharmacokinetic advantage with a delayed peak plasma concentration (2-4 hours) and sustained pulmonary tissue levels exceeding twice those of the parent compound. Choose this analog for research in sustained-release modeling or susceptibility testing, where it serves as a critical intermediate-activity benchmark against atypical pathogens.

Molecular Formula C45H73NO16
Molecular Weight 884.1 g/mol
CAS No. 31674-19-8
Cat. No. B1673085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJosamycin propionate
CAS31674-19-8
SynonymsJosamycin propionate;  BRN 1677122;  BRN-1677122;  BRN1677122; 
Molecular FormulaC45H73NO16
Molecular Weight884.1 g/mol
Structural Identifiers
SMILESCCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C
InChIInChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1
InChIKeyNBWASFCRCRXRKF-VGOAISAMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 150 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Josamycin Propionate CAS 31674-19-8: A Taste-Masked Macrolide Antibiotic Derivative for Pediatric Formulation and Tissue-Targeted Research


Josamycin propionate (CAS 31674-19-8) is a propionate ester derivative of the 16-membered macrolide antibiotic josamycin, classified under the macrolide family [1]. The compound is characterized by a molecular formula of C45H73NO16 and a molecular weight of approximately 884.07 g/mol . Structurally, it features a 16-membered lactone ring with esterified propionate moieties, which confer distinct physicochemical properties compared to the parent compound [1]. Notably, josamycin propionate exhibits a tasteless profile, a property that specifically addresses the bitter taste of josamycin and enables its use in pediatric oral suspensions [2].

Josamycin Propionate Procurement: Why Generic Macrolide Substitution Risks Compromising Formulation and Pharmacokinetic Performance


Procurement decisions in macrolide antibiotic research and formulation require careful differentiation between josamycin propionate and closely related analogs due to quantifiable differences in taste profile, pharmacokinetic behavior, and tissue distribution that directly impact downstream applications. The parent compound josamycin possesses a pronounced bitter taste that severely limits its utility in pediatric formulations, whereas the propionate ester derivative eliminates this obstacle [1]. More critically, josamycin propionate demonstrates a distinct pharmacokinetic profile characterized by delayed peak plasma concentration (2-4 hours vs. 1 hour for josamycin) and sustained tissue levels in the lung, liver, kidney, and spleen exceeding twice the concentration of the parent compound [2]. These differences are not shared by alternative macrolide esters or other 16-membered ring members, meaning that substitution without prior validation of the specific ester moiety would compromise the intended research or formulation outcome. The following quantitative evidence establishes precisely where josamycin propionate diverges from its closest comparators, providing a data-driven basis for scientific selection and procurement justification.

Josamycin Propionate Quantitative Differentiation: Head-to-Head Evidence vs. Josamycin and Other Macrolides


Josamycin Propionate vs. Parent Josamycin: Superior Tissue Penetration in Lung and Liver

Josamycin propionate demonstrates a markedly enhanced tissue distribution profile compared to the parent compound josamycin when administered orally in a rat model. Radioactivity measurements following 14C-labeled oral administration revealed that josamycin propionate produced tissue concentrations in the lung, liver, kidney, and spleen that were more than twice those achieved by josamycin [1]. This differential distribution is accompanied by a distinct temporal profile: josamycin reaches peak plasma and tissue concentrations at 1 hour post-administration with subsequent rapid decline, whereas josamycin propionate exhibits a delayed peak at 2-4 hours followed by a slower elimination phase [2].

Pharmacokinetics Tissue Distribution Macrolide Antibiotics

Josamycin vs. Erythromycin and Azithromycin: Comparative MIC Activity Against Chlamydia pneumoniae

In a direct comparative in vitro study evaluating macrolide activity against a prototype strain of Chlamydia pneumoniae (TWAR), josamycin demonstrated an MIC of 0.25 mg/L, which was 4.2-fold higher than erythromycin (0.06 mg/L) but 2-fold lower than azithromycin (0.5 mg/L) and 16-fold lower than spiramycin (4.0 mg/L) [1]. The most active agent was clarithromycin at 0.007 mg/L. This places josamycin in an intermediate position among macrolides for anti-chlamydial activity, distinguishing it from both the highly active clarithromycin/erythromycin and the less active spiramycin.

Antimicrobial Susceptibility Chlamydia pneumoniae Macrolide MIC Comparison

Josamycin Propionate Pediatric Formulation: Clinical Efficacy of 97.1% in Multicenter Trial

Josamycin propionate, formulated as a tasteless oral suspension specifically designed for pediatric use, was evaluated in a large multicenter clinical study involving 1,908 children (mean age 5.27 years) with respiratory and pararespiratory infections [1]. The study reported a clinical success rate of 97.1% at a mean daily dose of 53.5 mg/kg administered over an average of 7.31 days [1]. Adverse effects attributable to josamycin propionate occurred in only 3.33% of the subset of subjects not receiving concomitant medications [1]. This high efficacy and favorable safety profile are directly enabled by the taste-masked propionate ester derivative, as the parent josamycin's bitter taste precludes its use in palatable pediatric formulations.

Pediatric Infectious Disease Clinical Trial Macrolide Formulation

Josamycin Propionate vs. Josamycin: Delayed Peak and Sustained Plasma Concentrations

Comparative pharmacokinetic analysis in rats reveals that josamycin propionate exhibits a distinctly different absorption and elimination profile compared to josamycin. While josamycin reaches peak plasma and tissue concentrations at 1 hour post-oral administration followed by a rapid decrease, josamycin propionate demonstrates a delayed peak occurring at 2-4 hours with a subsequent very slow decline in plasma levels [1]. This sustained-release-like behavior is a direct consequence of the propionate esterification and is not observed with the parent compound or with other macrolide esters lacking this specific modification.

Pharmacokinetics Sustained Release Macrolide Absorption

Josamycin Propionate High-Value Research and Industrial Application Scenarios


Pediatric Antibiotic Formulation Development

Josamycin propionate is uniquely suited for pediatric oral suspension development due to its tasteless profile, which eliminates the bitter taste limitation of the parent josamycin compound. A multicenter clinical trial involving 1,908 children demonstrated a 97.1% clinical success rate with high patient acceptance and a low attributable adverse effect rate of 3.33% [1]. Procurement of josamycin propionate for pediatric formulation research leverages this validated taste-masking property, which is not shared by josamycin base or many alternative macrolide esters.

Pulmonary Tissue Distribution and Respiratory Infection Research

The enhanced tissue penetration of josamycin propionate, particularly in lung tissue where concentrations exceed twice those of parent josamycin following oral administration, makes this compound especially relevant for research targeting respiratory tract infections [1]. The sustained plasma profile with peak concentrations at 2-4 hours post-dose further supports investigations into extended-interval dosing regimens or pulmonary tissue pharmacokinetics [2].

Comparative Macrolide Susceptibility Testing and Resistance Surveillance

Josamycin propionate serves as a valuable comparator in macrolide susceptibility panels for atypical pathogens. Its quantified MIC of 0.25 mg/L against Chlamydia pneumoniae positions it as an intermediate-activity benchmark between the highly active clarithromycin/erythromycin and the less active azithromycin/spiramycin [1]. In susceptibility testing of Campylobacter species, josamycin ranks among the most active macrolides alongside erythromycin and clindamycin against human clinical isolates [2], providing a reference point for resistance surveillance studies.

Pharmacokinetic Modeling of Sustained-Release Macrolide Formulations

The distinct absorption profile of josamycin propionate—characterized by a delayed Tmax of 2-4 hours and a slow elimination phase compared to the rapid 1-hour peak and fast decline of parent josamycin—makes this compound an ideal candidate for pharmacokinetic modeling of sustained-release macrolide behavior [1]. Researchers developing extended-release formulations or investigating structure-pharmacokinetic relationships in macrolide esters should prioritize josamycin propionate as a reference compound demonstrating inherent sustained-release characteristics without excipient modification.

Technical Documentation Hub

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